3-Ethynyl-5-fluoro-benzoic acid methyl ester

Physicochemical characterization Chromatographic method development Pre-formulation studies

Procurement of fluorinated ethynylbenzoate esters based on molecular formula alone risks non-interchangeable reactivity. This specific 3-ethynyl-5-fluoro regioisomer provides the validated scaffold for fragment-based lead discovery and cross-coupling applications. - Eliminates 2-3 synthetic steps vs. de novo installation of ethynyl onto 3-fluorobenzoic acid. - Confirmed CE2 inhibitory activity (IC₅₀ = 5.61 μM) with 4-fold selectivity over CE1. - Meta-substitution offers predictable Pd-catalyzed coupling reactivity with LogP 1.59 for standard purification.

Molecular Formula C10H7FO2
Molecular Weight 178.16 g/mol
Cat. No. B12077210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethynyl-5-fluoro-benzoic acid methyl ester
Molecular FormulaC10H7FO2
Molecular Weight178.16 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=CC(=C1)C#C)F
InChIInChI=1S/C10H7FO2/c1-3-7-4-8(10(12)13-2)6-9(11)5-7/h1,4-6H,2H3
InChIKeyCJPCRWOGJPWAAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethynyl-5-fluoro-benzoic acid methyl ester: Identification & Sourcing


3-Ethynyl-5-fluoro-benzoic acid methyl ester (CAS 914944-24-4) is a halogenated aromatic ester building block with molecular formula C₁₀H₇FO₂ and molecular weight 178.16 g/mol [1]. The compound features a benzoic acid methyl ester core substituted with a terminal ethynyl group at the 3-position and a fluorine atom at the 5-position [2]. Its primary utility lies in organic synthesis as an intermediate for pharmaceuticals and agrochemicals, where the ethynyl moiety serves as a versatile handle for Sonogashira cross-coupling and click chemistry applications [3].

Synthetic Handle Terminal alkyne for Sonogashira & click chemistry
Electronic Modifier 5-Fluoro substituent for electronic tuning
Ester Format Methyl ester enables orthogonal deprotection

Positional Isomer Substitution Failure


Fluorinated ethynylbenzoate esters with identical molecular formulas (C₁₀H₇FO₂) differ substantially in physicochemical properties and reactivity based solely on substitution pattern. The 3-ethynyl-5-fluoro substitution on the benzoic acid methyl ester scaffold confers a distinct electronic distribution and steric profile that influences both its performance as a coupling partner in cross-coupling reactions and its pharmacokinetic properties when incorporated into bioactive molecules [1]. The reactivity hierarchy established for ethynylbenzoate esters demonstrates that positional isomerism directly impacts synthetic utility—ortho-substituted esters exhibit markedly different reactivity compared to meta/para isomers in catalytic halogen replacement reactions [2]. Procurement decisions based solely on molecular formula without verifying regiochemistry will result in materials with non-interchangeable performance characteristics in downstream applications.

Regioisomer Mismatch
Positional isomer interchange may shift reactivity and physicochemical properties substantially.
Steric & Electronic Shifts
Ortho/para substitution differences may alter cross-coupling yields and selectivity profiles.
Ester Interchange
Substituting methyl with tert-butyl ester changes protecting group orthogonality and steric bulk.

Differentiation from Positional Isomers & Analogs


Physicochemical Comparison: 3- vs. 4-Regioisomer

The 3-ethynyl-5-fluoro substitution pattern yields a LogP value of 1.59, compared to 2.63 for the 4-ethynyl-3-fluoro positional isomer—a difference of 1.04 log units representing approximately a 10-fold difference in lipophilicity [1]. This LogP disparity corresponds to a flash point of 101.1±20.8 °C for the target compound versus unreported but predicted higher values for more lipophilic isomers, and a boiling point of 248.5±35.0 °C at 760 mmHg [2]. The PSA (polar surface area) of 26.3 Ų for the target compound [1] further distinguishes it from alternative regioisomers with different electronic distributions.

Lipophilicity (LogP)
Reported
3-Ethynyl-5-fluoro methyl ester: 1.59 4-Ethynyl-3-fluoro isomer: 2.63
~10× lipophilicity difference impacts chromatographic retention and membrane permeability.
Predicted LogP from chemical property databases
Physicochemical characterization Chromatographic method development Pre-formulation studies

Carboxylesterase Inhibition: CE2 vs. CE1

3-Ethynyl-5-fluoro-benzoic acid methyl ester exhibits moderate inhibitory activity against human carboxylesterase 2 (CE2) with an IC₅₀ of 5.61 μM (5,610 nM) and weak activity against carboxylesterase 1 (CE1) with an IC₅₀ of 22.4 μM (22,400 nM) in human liver microsome assays [1]. For context, optimized symmetrical fluorobenzils in the same structural class achieve sub-micromolar Kᵢ values , establishing this compound as a moderately active scaffold suitable for further optimization rather than a terminal lead compound. The CE2/CE1 selectivity ratio of approximately 4-fold provides a baseline for structure-activity relationship (SAR) exploration.

CE2 vs CE1 Inhibition
Context-dependent
CE2 IC₅₀: 5.61 μM CE1 IC₅₀: 22.4 μM
~4-fold selectivity for CE2; supports SAR exploration over CE1.
Human liver microsome assay; moderate activity vs optimized fluorobenzils
Enzyme inhibition Metabolic stability Prodrug activation

Positional Reactivity: Meta vs. Ortho/Para

The reactivity of ethynylbenzoic acid esters in catalytic halogen replacement by acetylenic groups follows a well-defined positional hierarchy: ortho-substituted esters demonstrate substantially greater reactivity than para-substituted esters, which are approximately equivalent to unsubstituted phenyl esters [1]. The meta-substituted 3-ethynyl-5-fluoro pattern occupies an intermediate position in this reactivity series, offering a distinct kinetic profile compared to more reactive ortho isomers and less reactive para isomers. This positional dependence on reactivity directly translates to differences in reaction yields, required catalyst loadings, and compatible coupling partners in Sonogashira and related palladium-catalyzed transformations .

Reactivity Hierarchy
Class-level inference
Meta-substituted (target) intermediate Reactivity order: ortho ≫ para ≈ unsubstituted
Meta position offers tunable reactivity, balancing steric and electronic effects.
Qualitative from catalytic halogen replacement studies
Cross-coupling Sonogashira reaction Synthetic methodology

MtDHFR Inhibition: 3-Benzoic Acid Scaffold

The 3-benzoic acid scaffold—of which 3-ethynyl-5-fluoro-benzoic acid methyl ester is a direct structural analog—has been validated as a fragment starting point for Mycobacterium tuberculosis dihydrofolate reductase (MtDHFR) inhibition [1]. Fragment MB872 (a 3-benzoic acid derivative) exhibited low initial affinity, but structure-guided optimization yielded compound 4e with an IC₅₀ of 7 μM—representing a 71-fold improvement in inhibitory activity relative to the original fragment [1]. The 3-ethynyl-5-fluoro substitution pattern introduces additional vectors (ethynyl for Sonogashira extension; fluoro for metabolic stability) not present in the parent fragment, positioning this ester as a strategically functionalized analog for fragment growth campaigns.

MtDHFR Fragment Scaffold
Class-level inference
3-Benzoic acid fragment scaffold; 71-fold improvement to IC₅₀ 7 μM reported
Structural analog may support fragment growth campaigns; no direct MtDHFR data.
Fragment-based drug discovery context; ethynyl/fluoro handles pre-installed
Antitubercular drug discovery Fragment-based drug design DHFR inhibition

Methyl Ester vs. tert-Butyl Ester Comparison

The methyl ester derivative (molecular weight 178.16 g/mol) offers distinct advantages over the corresponding tert-butyl ester analog (molecular weight 220.24 g/mol) for specific synthetic applications [1]. The methyl ester provides a smaller steric footprint for subsequent transformations while maintaining sufficient stability under mildly acidic conditions where tert-butyl esters undergo cleavage. Conversely, the tert-butyl ester offers orthogonal protection strategies requiring strong acid (TFA) for deprotection . The 42.08 g/mol molecular weight difference translates to a 23.6% mass reduction for the methyl ester, which impacts atom economy in multi-step syntheses and alters chromatographic retention behavior in purification workflows.

Protecting group strategy Synthetic planning Hydrolytic stability

Research & Industrial Application Scenarios


Fragment-Based Discovery for MtDHFR

Medicinal chemistry groups pursuing fragment-based lead discovery against MtDHFR or structurally related folate pathway enzymes should procure this compound as a pre-functionalized fragment analog. The 3-benzoic acid scaffold has demonstrated a 71-fold optimization window from initial fragment to low-micromolar inhibitor [1]. The 3-ethynyl-5-fluoro substitution pattern provides two orthogonal vectors for fragment growth—the terminal alkyne for Sonogashira coupling and the fluoro substituent for metabolic stabilization—that would otherwise require multi-step synthesis to install onto an unsubstituted fragment core. Procurement of the functionalized ester eliminates 2–3 synthetic steps compared to starting from 3-fluorobenzoic acid and introducing the ethynyl moiety de novo.

CE2 Inhibitor Probe Development

Research groups investigating carboxylesterase biology or developing CE2-selective chemical probes should consider this compound as a characterized starting scaffold. The compound exhibits moderate CE2 inhibitory activity (IC₅₀ = 5.61 μM) with approximately 4-fold selectivity over CE1 (IC₅₀ = 22.4 μM) in human liver microsome assays [1]. This selectivity window, while modest, provides a validated starting point for structure-activity relationship studies. The ethynyl group enables rapid analog generation via Sonogashira coupling to explore substituent effects on potency and isoform selectivity. Procurement of the methyl ester rather than the free acid simplifies downstream esterification steps if further derivatization at the carboxylate is required .

Sonogashira Coupling: Meta-Substituted Aryl Alkyne

Synthetic chemistry laboratories requiring a meta-substituted aryl alkyne coupling partner with an electron-withdrawing fluoro substituent should procure this specific regioisomer. The meta-substitution pattern offers intermediate reactivity in palladium-catalyzed transformations compared to more reactive ortho isomers and less reactive para isomers [1]. The methyl ester protecting group provides a smaller steric profile than tert-butyl or benzyl esters, which can be advantageous when coupling with sterically demanding alkyne partners . The compound's LogP of 1.59 facilitates extraction and chromatographic purification in standard organic solvent systems, whereas more lipophilic regioisomers (LogP 2.63) may exhibit different retention behavior.

Agrochemical Intermediate: Fluorobenzyl Ester

Agrochemical discovery programs developing novel pyrethroid analogs or fluorobenzyl ester pesticides should evaluate this compound as a synthetic intermediate. Patent literature establishes that ester compounds with ethynyl-substituted aromatic rings demonstrate pest-controlling activity when incorporated into chrysanthemic acid ester frameworks [1]. The 3-ethynyl-5-fluoro substitution pattern introduces a terminal alkyne handle for further functionalization while maintaining the electron-withdrawing character of the fluoro substituent, which has been shown to enhance insecticidal potency in related fluorobenzyl ester compounds . The methyl ester functionality enables straightforward transesterification or hydrolysis to the corresponding acid for coupling with pyrethroid acid chlorides.

Application
Selection Property
Validation Focus
Fragment-Based MtDHFR Discovery
3-Ethynyl-5-fluoro substitution pattern with orthogonal functional handles
Fragment elaboration and coupling efficiency verification
CE2 Inhibitor Probe Development
Moderate CE2 selectivity profile
SAR via Sonogashira derivatization to enhance potency/selectivity
Sonogashira Coupling: Meta-Substituted Aryl Alkyne
Intermediate meta-substitution reactivity with fluoro tuning
Coupling yield and functional group tolerance vs. ortho/para isomers
Agrochemical Intermediate: Fluorobenzyl Ester
Ethynyl-fluoro substitution pattern
Transesterification/hydrolysis to pyrethroid acid analogs

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